molecular formula C21H18ClN5O3S B2657725 N-(4-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223809-73-1

N-(4-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2657725
CAS RN: 1223809-73-1
M. Wt: 455.92
InChI Key: CJUQZZWQDBCQJA-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide” is a compound that belongs to the class of triazoloquinoxaline derivatives . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyrazine core, a methoxyphenyl group at the 7-position, a thioacetamide group at the 3-position, and a chlorobenzyl group .

Scientific Research Applications

Synthesis and Chemical Transformations

Research in the field of heterocyclic chemistry has led to the development of various synthetic methodologies for compounds containing triazole, thiadiazole, and pyrazine moieties. For instance, the base-catalyzed ring transformation of β-lactams into thiazolo[3,4-a]pyrazines indicates the structural prerequisites for specific ring transformations, showcasing the versatility of these heterocyclic frameworks in chemical synthesis (Sápi et al., 1997). Similarly, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling highlights the potential for creating diverse derivatives with varied biological activities (Kumar et al., 2019).

Biological Activities

Compounds incorporating triazolo and thiadiazole scaffolds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. For example, the synthesis of 1,2,4-triazole derivatives and their screening for antimicrobial activities against various pathogens demonstrates the potential utility of these compounds in developing new antimicrobials (Bektaş et al., 2007). Additionally, compounds with a pyrazolyl-thiadiazine structure have shown promising in vitro anticoronavirus and antitumoral activity, highlighting the significant role of structural variations in tuning biological properties (Jilloju et al., 2021).

Antioxidant Properties

The antioxidant activity of compounds containing heterocyclic scaffolds like triazolo[3,4-b][1,3,4]thiadiazines has been explored, with studies indicating that these compounds can exhibit significant antioxidant properties. This suggests their potential application in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of triazole compounds . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be thoroughly investigated.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-4-2-3-16(11-17)26-9-10-27-19(20(26)29)24-25-21(27)31-13-18(28)23-12-14-5-7-15(22)8-6-14/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUQZZWQDBCQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

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